molecular formula C14H17N3O2S B2858653 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 867137-62-0

2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2858653
CAS No.: 867137-62-0
M. Wt: 291.37
InChI Key: BRPCJGOODZHMGE-UHFFFAOYSA-N
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Description

2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a tetrahydrobenzo[b]thiophene ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of cyanoacetanilide with ethyl cyanoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or cyano derivatives.

Mechanism of Action

The mechanism of action of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and amide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzo[b]thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and other biologically active molecules .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-16-13(19)12-9-5-3-4-6-10(9)20-14(12)17-11(18)7-8-15/h2-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCJGOODZHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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